5-Nonadecylresorcinol 5-Nonadecylresorcinol 5-Nonadecylresorcinol is an alk(en)yl resorcinol belonging to the class of amphiphilic phenolic lipids, generally found in wheat, spelt, barley, rye, peas, ginkgo, mango peal/pulp, etc. It exhibits pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial activities.
5-N-Nonadecylresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Nonadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Nonadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-nonadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-nonadecylresorcinol can be found in a number of food items such as barley, pasta, corn, and rice. This makes 5-N-nonadecylresorcinol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 35176-46-6
VCID: VC21228739
InChI: InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula: C25H44O2
Molecular Weight: 376.6 g/mol

5-Nonadecylresorcinol

CAS No.: 35176-46-6

Cat. No.: VC21228739

Molecular Formula: C25H44O2

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

5-Nonadecylresorcinol - 35176-46-6

Specification

Description 5-Nonadecylresorcinol is an alk(en)yl resorcinol belonging to the class of amphiphilic phenolic lipids, generally found in wheat, spelt, barley, rye, peas, ginkgo, mango peal/pulp, etc. It exhibits pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial activities.
5-N-Nonadecylresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Nonadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Nonadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-nonadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-nonadecylresorcinol can be found in a number of food items such as barley, pasta, corn, and rice. This makes 5-N-nonadecylresorcinol a potential biomarker for the consumption of these food products.
CAS No. 35176-46-6
Molecular Formula C25H44O2
Molecular Weight 376.6 g/mol
IUPAC Name 5-nonadecylbenzene-1,3-diol
Standard InChI InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3
Standard InChI Key PUNOCEUUYUXUGR-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Appearance Powder
Melting Point 96.5-97.5°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator